molecular formula C24H27NO2 B1385681 3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline CAS No. 1040688-25-2

3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline

Cat. No.: B1385681
CAS No.: 1040688-25-2
M. Wt: 361.5 g/mol
InChI Key: MYGXSUACDCIRLJ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline is an organic compound that features a benzyloxy group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting benzyl alcohol with an appropriate halide under basic conditions.

    Attachment to Aniline: The benzyloxy group is then attached to an aniline derivative through a nucleophilic substitution reaction.

    Introduction of the Isopropylphenoxyethyl Group: This step involves the reaction of the aniline derivative with 2-(2-isopropylphenoxy)ethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and aniline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline and benzyloxy derivatives.

Scientific Research Applications

3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-N-[2-(2-methylphenoxy)ethyl]-aniline
  • 3-(Benzyloxy)-N-[2-(2-ethylphenoxy)ethyl]-aniline

Uniqueness

3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

3-phenylmethoxy-N-[2-(2-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-19(2)23-13-6-7-14-24(23)26-16-15-25-21-11-8-12-22(17-21)27-18-20-9-4-3-5-10-20/h3-14,17,19,25H,15-16,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGXSUACDCIRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCNC2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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